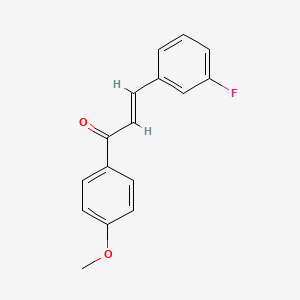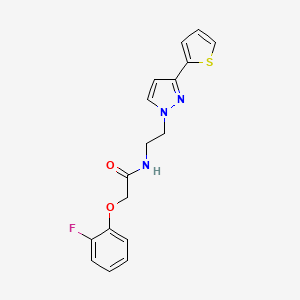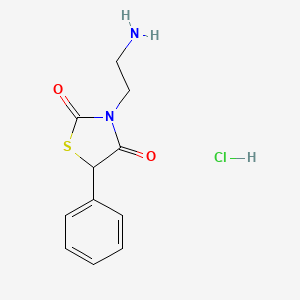
(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .
Molecular Structure Analysis
The molecular formula of this compound is C16H13FO2, indicating it contains 16 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Organic Solar Cell Material
A study introduces two organometallic compounds, including a derivative similar to (E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, designed for dye-sensitized solar cell (DSSC) applications. By introducing a methoxy group into the acceptor side, the modified compound shows enhanced intramolecular charge transfer (ICT), leading to improved conversion efficiency in DSSCs compared to its counterpart without the methoxy group. This finding highlights the potential of such compounds in solar energy conversion technologies (Ainizatul Husna Anizaim et al., 2020).
Nonlinear Optical (NLO) Properties
Another research effort focused on the molecular structure and FT-IR analysis of a closely related compound, aiming to explore its first order hyperpolarizability and NBO analysis. The study demonstrated that the compound exhibits significant NLO properties, suggesting its utility in photonic and optoelectronic devices. This opens up avenues for using such compounds in developing advanced materials for optical communication technologies (A. Najiya et al., 2014).
Fluorescence Properties
The photophysical properties of chalcone derivatives have been studied, revealing that modifications in the molecular structure, such as the addition of fluorophenyl and methoxyphenyl groups, can significantly affect their absorption and fluorescence characteristics. This study suggests the potential of such compounds in the development of fluorescent materials and sensors, which can be tailored for specific applications based on their solvent-dependent behavior (Rekha Kumari et al., 2017).
Photopolymerization Initiators
Research into the synthesis and structural analysis of compounds bearing the fluoro and methoxy groups indicates their potential as initiators in photopolymerization processes. Such compounds can play a crucial role in creating polymeric materials with desirable properties for coatings, adhesives, and 3D printing technologies (K. Pomeisl et al., 2007).
Antioxidant Activity
A study on methoxy- and hydroxyl-substituted chalcones, including derivatives of the compound of interest, assessed their antioxidant activity. These findings highlight the potential of such compounds in the development of new antioxidants, which could be utilized in food preservation, cosmetics, and pharmaceuticals to protect against oxidative damage (Chiara Sulpizio et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGKAFGARVTNOQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2938834.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)
![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)